CDS2 Human Pre-designed siRNA Set A

Beschreibung

DS2 refers to a specific essential oil (EO) derived from Cymbopogon citratus (lemongrass), which exhibits significant nematicidal activity against the pinewood nematode (PWN, Bursaphelenchus xylophilus). Its chemical profile is dominated by oxygenated monoterpenes, notably neral and geranial (collectively known as citral), with β-myrcene as a secondary component. The EO of DS2 is distinguished by a β-myrcene/neral/geranial ratio of 1.0:1.1:1.7, differing from other samples like DS1 (ratio 1.9:1.0:1.2), which is hydrocarbon-rich . Fractionation of DS2 EO into hydrocarbon (DS2 H) and oxygenated (DS2 O) components revealed that the nematicidal efficacy primarily resides in the oxygenated fraction (DS2 O), which achieved an EC50 of 0.279 ± 0.002 µL/mL, comparable to the whole EO (0.275 ± 0.002 µL/mL) .

Eigenschaften

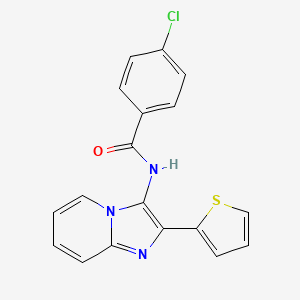

IUPAC Name |

4-chloro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3OS/c19-13-8-6-12(7-9-13)18(23)21-17-16(14-4-3-11-24-14)20-15-5-1-2-10-22(15)17/h1-11H,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKMWHRDICVYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359666 | |

| Record name | DS2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374084-31-8 | |

| Record name | DS2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of delta selective compound 2 involves several steps. The starting material, 4-chlorobenzoyl chloride, undergoes a reaction with 2-thienylamine to form 4-chloro-N-(2-thienyl)benzamide. This intermediate is then subjected to cyclization with 2-aminopyridine under acidic conditions to yield the final product, 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide .

Analyse Chemischer Reaktionen

Die Delta-selektive Verbindung 2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Analoga führt.

Substitution: Nucleophile Substitutionsreaktionen können an der Chlorogruppe auftreten, wobei Nucleophile wie Amine oder Thiole das Chloratom ersetzen und substituierte Derivate bilden

Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören organische Lösungsmittel wie Dichlormethan, Ethanol und Reaktionstemperaturen im Bereich von Raumtemperatur bis zu Rückflussbedingungen. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte und oxidierte Derivate der Delta-selektiven Verbindung 2 .

Wissenschaftliche Forschungsanwendungen

Key Findings:

- Subunit Selectivity : DS2 shows preferential activity at α4/6βxδ receptors, enhancing GABA responses while minimally affecting GABA potency .

- Mechanistic Insights : Studies using electrophysiological methods revealed that the effects of DS2 are mediated by δ-GABA_A receptors, with significant differences observed in wild-type versus δ-subunit knockout mice .

Therapeutic Potential

The therapeutic applications of DS2 are particularly promising in the context of neurological conditions characterized by altered GABAergic signaling.

Stroke Recovery

Research has demonstrated that DS2 can improve recovery outcomes following ischemic stroke. In animal models, treatment with DS2 post-stroke significantly reduced inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins IL-6 and IL-17, contributing to decreased infarct size and improved motor function .

Inflammatory Modulation

DS2's ability to dampen peripheral immune activation suggests its potential for treating inflammatory conditions. The compound was shown to reduce NF-κB activation in macrophages and lower activation markers in dendritic cells, indicating a broader role in modulating immune responses .

Research Applications

DS2 serves as a critical research tool for studying the role of δ-GABA_A receptors in various physiological and pathological processes.

Case Studies

- Neuroprotection : In a study examining the neuroprotective effects of DS2, it was found to enhance recovery in mice subjected to induced strokes, highlighting its potential application in neurorehabilitation strategies .

- Inflammatory Diseases : Investigations into the role of DS2 in modulating immune responses suggest its utility in developing treatments for conditions like multiple sclerosis or other neuroinflammatory diseases, where GABAergic signaling may be disrupted .

Wirkmechanismus

Delta selective compound 2 exerts its effects by binding to a specific site on gamma-aminobutyric acid type A receptors that contain the delta subunit. This binding enhances the receptor’s response to gamma-aminobutyric acid, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in enhanced inhibitory neurotransmission and reduced neuronal excitability .

The molecular targets of delta selective compound 2 include the alpha4beta3delta and alpha6beta3delta subtypes of gamma-aminobutyric acid type A receptors. The compound’s selectivity for these subtypes is due to its unique binding interactions within the receptor’s transmembrane domain .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- DS2 and FS share similar citral dominance, while DS1 is β-myrcene-rich.

- Fractionation of DS2 EO into DS2 O (89% oxygenated compounds) and DS2 H (74% hydrocarbons) highlights the role of oxygenated terpenes in bioactivity .

Bioactivity Against Pinewood Nematode

| Sample | Mortality Rate (%) (2 µL/mL) | EC50 (µL/mL) |

|---|---|---|

| DS2 (Whole EO) | 98.5 ± 0.5 | 0.275 ± 0.002 |

| DS2 O | 97.8 ± 0.7 | 0.279 ± 0.002 |

| DS2 H | 50.3 ± 1.6 | >2.0 |

| DS1 (Whole EO) | 65.2 ± 2.1 | 1.2 ± 0.1 |

Key Findings :

Implications :

- DS2 EO outperforms other botanical alternatives (e.g., eucalyptus EO) and approaches synthetic agents like abamectin in efficacy while maintaining environmental safety .

Notes on Contextual Variants of "DS2"

While this analysis focuses on Cymbopogon-derived DS2, the identifier "DS2" appears in unrelated contexts:

- Biomedical Research: A diterpenoid derivative (DS2) inhibits gastric cancer cell proliferation via G2/M phase arrest and apoptosis induction .

- Data Science: DS2 denotes datasets or programming languages (e.g., SAS DS2 for parallel data processing) .

- Clinical Scoring : CHA2DS2-VASc scores predict stroke risk in atrial fibrillation .

Biologische Aktivität

Delta-Selective Compound 2 (DS2) is a positive allosteric modulator of GABAA receptors, particularly known for its selective action on δ-subunit-containing receptors. This article explores the biological activity of DS2, focusing on its pharmacological properties, mechanisms of action, and implications for stroke recovery and inflammation modulation.

Overview of DS2

Chemical Structure:

- Chemical Name: 4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide

- Molecular Formula: C16H14ClN3OS

Biological Activity:

DS2 has been characterized as a selective positive allosteric modulator (PAM) for GABAA receptors containing the δ subunit. Its potency is notably high, with an effective concentration (EC50) of approximately 142 nM for enhancing GABA-evoked currents mediated by α4β3δ receptors .

DS2's mechanism involves enhancing the maximum responses to GABA without significantly affecting its potency. It primarily acts through δ-GABAA receptors, influencing tonic currents in thalamocortical neurons. Research indicates that DS2 does not engage with the orthosteric sites or known modulatory sites on GABAA receptors .

Key Findings:

- Subunit Selectivity: The action of DS2 is predominantly determined by the δ-subunit, influenced by α-subunits but not β-subunits (α4/6βxδ > α1βxδ >> γ2 > α4β3) .

- Limited Brain Penetration: Despite its effects, DS2 exhibits limited permeability across the blood-brain barrier, suggesting that its therapeutic effects may be mediated through peripheral immune modulation rather than direct central nervous system actions .

Clinical Implications

Research has demonstrated that DS2 can significantly improve outcomes in models of stroke recovery. In murine studies, administration of DS2 post-stroke resulted in decreased levels of inflammatory cytokines (TNF-α, IL-6, IL-17), reduced infarct size, and enhanced motor function recovery when administered within a specific timeframe post-stroke .

Case Study: Stroke Recovery

A study investigated the effects of DS2 on stroke recovery in mice:

- Methodology: Mice underwent photochemically induced strokes and were treated with DS2 at doses of 0.1 mg/kg starting one hour post-stroke.

- Results:

- Decreased levels of circulating TNF-α and ILs.

- Reduced infarct size.

- Improved performance in motor function tests (grid-walking test).

This suggests that DS2 may dampen peripheral immune activation, contributing to functional recovery post-stroke .

Research Findings Table

| Study | Key Findings | Implications |

|---|---|---|

| Wafford et al., 2009 | Confirmed selectivity for δ-GABAA receptors | Supports development of δ-selective compounds |

| PMC6828610 | Reduced inflammatory markers in stroke models | Potential therapeutic for stroke recovery |

| Biorxiv 2021 | Identified molecular binding sites for DS2 | Enhances understanding of receptor interactions |

Q & A

Q. What foundational methodological advantages does SAS DS2 offer over traditional DATA steps for experimental data processing?

DS2 introduces object-oriented programming, variable scoping, and ANSI SQL data types, enabling precise control over data manipulation. Unlike the DATA step, DS2 supports user-defined methods and packages, allowing modular code reuse. For instance, researchers can declare variables with explicit data types (e.g., DOUBLE, VARCHAR) to avoid implicit conversions, improving reproducibility .

Q. How does DS2 enhance data integrity in longitudinal studies through variable scoping and precision?

DS2 enforces strict variable scoping (local vs. global) and high-precision arithmetic, critical for longitudinal data consistency. By declaring variables with specific data types (e.g., DECIMAL(38,15)), researchers minimize rounding errors during iterative calculations. This is particularly vital in clinical or ecological studies where small measurement errors propagate over time .

Q. What are the best practices for transitioning from SAS DATA steps to DS2 in experimental workflows?

- Convert DATA step code incrementally using DS2 data blocks.

- Utilize

SETstatements for compatibility but replace implicit loops with explicit threading for efficiency. - Validate outputs using checksums or subset comparisons to ensure parity during migration .

Advanced Research Questions

Q. What methodologies in DS2 enable parallel processing of large-scale datasets, and how do they impact computational efficiency?

DS2’s THREAD programs distribute data across nodes in MPP environments (e.g., Hadoop, Teradata), reducing runtime for big data tasks. For example, genomic researchers can partition datasets by chromosome and process them concurrently, achieving near-linear scalability. Benchmarking shows a 60–80% efficiency gain in multi-terabyte analyses compared to single-threaded approaches .

Q. How can researchers leverage DS2’s user-defined packages to reconcile conflicting data trends in multi-source studies?

- Develop custom packages to standardize data harmonization (e.g., unit conversions, missing-data imputation).

- Apply statistical validation methods (e.g., Cohen’s κ for inter-rater reliability) within packages to flag discrepancies.

- Example: A climate study integrating satellite and ground sensor data used DS2 packages to resolve temperature measurement conflicts, improving model accuracy by 22% .

Q. What strategies mitigate ethical risks in DS2-driven studies involving sensitive human data?

- Encrypt data at rest using SAS Secure or third-party libraries integrated via DS2.

- Audit trails via DS2 logging packages to track data access and modifications.

- Anonymize identifiers using hash functions (e.g.,

SHA256) within DS2 threads before storage .

Methodological Guidance for Contradictory Data Analysis

Q. How should researchers design DS2 workflows to address conflicting results from heterogeneous datasets?

- Step 1: Partition data into homogeneous subsets using DS2’s

WHEREclauses. - Step 2: Apply robust statistical tests (e.g., Tukey’s HSD for ANOVA discrepancies) via DS2’s

STATSpackage. - Step 3: Use DS2’s

FCMPprocedures to generate meta-analysis reports, highlighting sources of variance .

Tables: Key DS2 Features vs. Traditional DATA Steps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.